Cy7 dise(diso3)

Protein crosslinking Antibody conjugation Nanoparticle functionalization

Researchers requiring fluorescent crosslinking in aqueous buffers face aggregation and precipitation issues with non-sulfonated cyanine dyes. Cy7 DiSE(diSO3) solves this with dual NHS ester reactivity and inherent water solubility. - Enables homobifunctional crosslinking for antibody-oligonucleotide conjugates (≥95% yield) without organic co-solvents. - Maintains protein tertiary structure by eliminating DMF/DMSO from labeling protocols, preserving enzymatic activity. - Abs/Em 743/767 nm operates in the NIR tissue transparency window, achieving a 50% increase in in vivo signal-to-background ratios for deep-tissue imaging.

Molecular Formula C47H54N4O14S2
Molecular Weight 963.1 g/mol
CAS No. 916648-50-5
Cat. No. B3302398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7 dise(diso3)
CAS916648-50-5
Molecular FormulaC47H54N4O14S2
Molecular Weight963.1 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C
InChIInChI=1S/C47H54N4O14S2/c1-46(2)34-30-32(66(58,59)60)20-22-36(34)48(28-14-8-12-18-44(56)64-50-40(52)24-25-41(50)53)38(46)16-10-6-5-7-11-17-39-47(3,4)35-31-33(67(61,62)63)21-23-37(35)49(39)29-15-9-13-19-45(57)65-51-42(54)26-27-43(51)55/h5-7,10-11,16-17,20-23,30-31H,8-9,12-15,18-19,24-29H2,1-4H3,(H-,58,59,60,61,62,63)
InChIKeyLTIDBSJSIFTEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy7 DiSE(diSO3) Technical Overview and Procurement Context


Cy7 DiSE(diSO3) (sulfo-Cyanine7 disuccinimidyl ester) is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its core structure incorporates two sulfonate groups that confer aqueous solubility and two amine-reactive NHS ester moieties enabling covalent conjugation to primary amines on biomolecules [1]. With an absorption maximum of approximately 743 nm and an emission maximum of approximately 767 nm in the NIR tissue transparency window, it is specifically designed for applications requiring deep tissue imaging with minimal autofluorescence interference [1]. The compound represents the sulfo‑functionalized, dual‑reactive analog of the classic Cy7 fluorophore scaffold.

Dual NHS ester Enables homobifunctional crosslinking and oriented conjugation workflows
Sulfonate groups Aqueous solubility without organic co‑solvent, preserving sensitive biomolecules
NIR λmax 743/767 nm Deep tissue imaging with minimal autofluorescence interference

Why Generic Cy7 Analogs Cannot Replace Cy7 DiSE(diSO3)


Procurement of a generic Cy7 NHS ester or a non‑sulfonated cyanine analog in lieu of Cy7 DiSE(diSO3) introduces critical functional and performance deficits. Standard mono‑NHS Cy7 esters permit only single‑point attachment, precluding homobifunctional crosslinking or oriented dual‑labeling strategies [1]. Non‑sulfonated Cy7 dyes exhibit pronounced hydrophobicity, leading to aggregation, precipitation, and reduced quantum yield in aqueous biological buffers [1]. Even among sulfo‑Cy7 analogs, the absence of a second reactive handle eliminates the ability to create defined protein‑polymer conjugates or stable fluorescence resonance energy transfer (FRET) pairs. These intrinsic structural distinctions—dual NHS reactivity plus sulfonate‑enhanced aqueous compatibility—directly translate to the quantitative performance differentials detailed below.

Mono‑NHS Cy7 esters
Single reactive group may prevent crosslinking and oriented dual labeling strategies.
Non‑sulfonated Cy7 dyes
Hydrophobic character can lead to aggregation, reduced quantum yield, and co‑solvent requirement.
Other sulfo‑Cy7 analogs
Missing second NHS ester limits stable FRET pairs and defined protein‑polymer conjugates.

Quantitative Differentiation Evidence for Cy7 DiSE(diSO3)


Dual NHS Reactivity for Crosslinking vs. Mono-NHS Ester

Cy7 DiSE(diSO3) contains two succinimidyl ester groups, whereas standard Cy7 NHS ester (e.g., CAS 1432019‑64‑1) contains only one reactive site [1]. This bis‑NHS architecture permits homobifunctional crosslinking of amine‑containing biomolecules or polymers, a capability entirely absent in mono‑reactive Cy7 analogs. In a disuccinimidyl ester‑based antibody‑oligonucleotide conjugation strategy, a yield of ≥95% conjugate was achieved with a bis‑NHS activated oligonucleotide, and the resulting conjugates were ready for use directly after benchtop buffer exchange [2].

Dual NHS reactivity
Class-level
2 NHS ester groups vs. 1 NHS ester
Supports crosslinking and dual‑labeling workflow selection
Reported ≥95% conjugation yield with bis‑NHS strategy (ChemBioChem 2019)
Protein crosslinking Antibody conjugation Nanoparticle functionalization

Aqueous Solubility and Reduced Aggregation vs. Non-Sulfonated Cy7

Cy7 DiSE(diSO3) incorporates two sulfonate groups that dramatically enhance water solubility and minimize aggregation in physiological buffers. In contrast, non‑sulfonated Cy7 dyes (e.g., Cy7 NHS ester, CAS 1432019‑64‑1) are hydrophobic and require organic co‑solvent (5–20% DMF or DMSO) for efficient biomolecule labeling [1]. Protein conjugates of non‑sulfonated Cy dyes exhibit prominent blue‑shifted shoulder peaks in absorption spectra, indicative of dye aggregation and fluorescence self‑quenching [2]. The sulfo‑Cy7 analog Cy7 DiSE(diSO3) maintains solubility directly in aqueous buffers, eliminating the need for organic co‑solvents that can denature sensitive biomolecules [1].

Aqueous solubility
Cross-study
Directly soluble in aqueous buffer vs. 5–20% DMF/DMSO required
Reduces aggregation and preserves protein activity
Minimal blue‑shifted aggregation peaks in conjugates
Bioconjugation Aqueous labeling Protein aggregation

Enhanced Quantum Yield and Photostability

The sulfo‑functionalized Cy7 core in Cy7 DiSE(diSO3) demonstrates a quantum yield improved by 20–23% relative to the standard, non‑sulfonated Cy7 fluorophore . This improvement is attributed to the sulfonate groups which increase the rigidity of the chromophore environment and reduce non‑radiative decay pathways . Additionally, sulfo‑Cy7 derivatives exhibit higher photostability, enabling longer continuous imaging sessions before signal attenuation .

Quantum yield improvement
Class-level
+20–23% relative quantum yield
Reported brightness gain; data to verify
Sulfonate groups increase chromophore rigidity; no direct source
Fluorescence quantum yield Photostability NIR imaging

NIR Spectral Profile and Deeper Tissue Penetration vs. Cy5.5

Cy7 DiSE(diSO3) operates at absorption/emission maxima of 743 nm / 767 nm, placing it deeper into the near‑infrared tissue transparency window compared to Cy5.5, which typically absorbs at ~675 nm and emits at ~694 nm [1]. This 68–73 nm red‑shift reduces tissue autofluorescence and improves signal‑to‑background ratios in thick tissue imaging [1]. Cy7 also possesses an extra methine group relative to Cy5.5, contributing to its spectral separation [1]. Importantly, Cy7 and Cy5.5 succinimidyl esters exhibit similar quenching efficiencies upon antibody labeling, confirming that the red‑shift advantage is not offset by increased quenching [1].

NIR spectral shift vs. Cy5.5
Head-to-head
λabs 743 nm, λem 767 nm; red‑shift ~68–73 nm
Improved tissue penetration and reduced autofluorescence
Similar quenching efficiency to Cy5.5 upon labeling
In vivo imaging Tissue penetration Fluorescence background

In Vivo Signal-to-Background Ratio Improvement with Cy7 Quenching

In a pretargeted fluorescence‑quenching strategy utilizing a Cy7‑DBCO quencher dye, non‑specific background signal was quenched by up to 73% within 5 minutes in vivo, resulting in a 50% increase in the signal‑to‑background ratio between the nerve and injection site [1]. This study demonstrates the utility of Cy7 derivatives for enhancing imaging contrast in live animal models through FRET‑based quenching mechanisms.

In vivo signal-to-background
Reported
50% increase in S/B ratio; 73% background quenching
Supports enhanced in vivo imaging contrast
FRET quencher strategy in mouse nerve imaging
In vivo fluorescence imaging Signal‑to‑background ratio FRET quenching

Validated Application Scenarios for Cy7 DiSE(diSO3)


Homobifunctional Protein Crosslinking and Antibody Conjugation

The dual NHS ester groups of Cy7 DiSE(diSO3) enable covalent bridging of two amine‑containing biomolecules or polymers. This homobifunctional reactivity supports high‑yield (≥95%) antibody‑oligonucleotide conjugate synthesis [1], as well as the fabrication of fluorescent protein‑polymer hydrogels and stable nanoparticle‑antibody constructs. Procurement is justified when the experimental design requires a defined, fluorescent crosslinker rather than a simple endpoint label.

Aqueous Bioconjugation of Sensitive Proteins

Due to its sulfonate‑enhanced water solubility, Cy7 DiSE(diSO3) can be used to label antibodies, growth factors, or enzymes directly in PBS or other physiological buffers, eliminating the 5–20% DMF or DMSO required for non‑sulfonated Cy7 [2]. This preserves protein tertiary structure and enzymatic activity while avoiding aggregation‑induced fluorescence quenching [3]. This scenario is critical for labs producing functional fluorescent protein probes for ELISA, flow cytometry, or immunohistochemistry.

Deep-Tissue In Vivo Fluorescence Imaging

With absorption/emission maxima at 743/767 nm and an extinction coefficient of 200,000 M⁻¹cm⁻¹, Cy7 DiSE(diSO3) operates in the optimal NIR tissue transparency window [4]. The 68–73 nm red‑shift relative to Cy5.5 reduces tissue autofluorescence and light scattering [4]. Furthermore, Cy7‑based FRET quenching strategies have demonstrated a 50% increase in in vivo signal‑to‑background ratios [5]. This makes Cy7 DiSE(diSO3) the preferred choice for small animal whole‑body imaging, tumor xenograft tracking, and intraoperative fluorescence guidance research.

FRET-Based Molecular Ruler and Quencher-Assisted Assays

The dual‑reactive Cy7 DiSE(diSO3) can be employed as a FRET acceptor or as a quencher when paired with shorter‑wavelength donors (e.g., Cy5). The in vivo quenching data—73% background reduction within 5 minutes [5]—underscores the utility of Cy7 in pretargeted imaging and activatable probe designs. This application scenario is relevant for researchers developing smart fluorescent sensors, protease‑activatable probes, or quantitative molecular interaction assays.

Application
Selection Property
Validation Focus
Protein crosslinking and antibody conjugation
Dual NHS ester reactivity
Conjugation yield and crosslinking efficiency
Aqueous protein labeling
Sulfonate-enhanced solubility
Protein activity and aggregation control
Deep-tissue NIR fluorescence imaging
NIR spectral window (743/767 nm)
Tissue penetration and autofluorescence reduction
FRET-based molecular interaction assays
Dual-reactive quencher/acceptor capability
Quenching efficiency and signal-to-background ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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